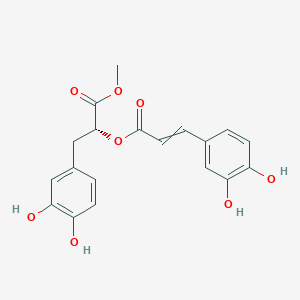
Rosmarinic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosmarinic Acid Methyl Ester is a natural product found in Isodon inflexus, Isodon oresbius, and other organisms with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anti-Proliferative Effects
RAME has demonstrated notable anti-proliferative effects on vascular smooth muscle cells (VSMCs). In vitro studies have shown that RAME effectively inhibits platelet-derived growth factor (PDGF)-induced VSMC proliferation with an IC₅₀ value of 3.12 µM. This effect is associated with the induction of cell cycle arrest at the G₀/G₁ phase and inhibition of retinoblastoma protein phosphorylation, which is crucial for cell cycle progression .
1.2 Mechanistic Insights
The mechanism underlying RAME's anti-proliferative activity involves the downregulation of Forkhead box M1 (FOXM1), a transcription factor linked to cancer cell proliferation. In ovarian cancer models, RAME treatment led to decreased expression of FOXM1 target genes and sensitized cisplatin-resistant cells to chemotherapy . This suggests that RAME could serve as a promising adjuvant in cancer therapy.
Antimicrobial Activity
RAME exhibits significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against 29 different microbial strains, particularly Gram-positive bacteria. The hydromethanolic extract containing RAME showed potent antibacterial activity, indicating its potential application as a natural preservative or therapeutic agent in treating bacterial infections .
Antioxidant Properties
RAME possesses strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively and enhance cellular antioxidant defenses, making it a candidate for preventing oxidative damage in non-tumor tissues while exhibiting selective action in tumor environments .
Neuroprotective Effects
Research indicates that RAME may play a role in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit fibrillization of tau proteins—a hallmark of Alzheimer's—demonstrates its potential as a therapeutic agent for neurodegenerative disorders . Additionally, RAME has been investigated for its acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's treatment strategies.
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C19H18O8 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/t17-/m1/s1 |
Clave InChI |
XHALVRQBZGZHFE-QGZVFWFLSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Sinónimos |
3'-O-(8''-Z-methylcaffeoyl)-rosmarinic acid methyl ester Clerodendranoic acid rosmarinic acid methyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















